

DDO-7263 and Resveratrol: A Comparative Guide to Neuroprotection

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Compound of Interest

Compound Name: DDO-7263

Cat. No.: B12399398

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This guide provides a comprehensive comparison of the neuroprotective properties of the novel Nrf2 activator, **DDO-7263**, and the well-studied polyphenol, Resveratrol. The information presented herein is curated from preclinical research to assist in the evaluation of these compounds for neurodegenerative disease research and development.

At a Glance: Key Neuroprotective Attributes

Feature	DDO-7263	Resveratrol
Primary Mechanism	Potent Nrf2-ARE Pathway Activator	Multi-target: Antioxidant, Anti-inflammatory, Anti-apoptotic
Key Signaling Pathways	Nrf2/ARE, NLRP3 Inflammasome Inhibition	SIRT1, Nrf2/ARE, AMPK, PI3K/Akt, MAPK
Primary Therapeutic Target	Oxidative Stress & Neuroinflammation	Oxidative Stress, Neuroinflammation, Apoptosis, Mitochondrial Dysfunction
Brain Bioavailability	Designed for brain tissue targeting	Limited by rapid metabolism

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize quantitative data from various in vitro and in vivo studies. It is important to note that these studies were not direct head-to-head comparisons, and experimental conditions may vary.

In Vitro Studies

Compound	Cell Line	Insult	Concentration Range	Outcome Measure	Result
DDO-7263	PC12	H ₂ O ₂ -induced oxidative stress	Not Specified	Cell Viability	Protected PC12 neurons from damage[1]
Resveratrol	PC12	Oxygen-Glucose Deprivation/Reperfusion (OGD/R)	2.5 - 20 µM	Cell Viability	Maximum protection at 10 µM
Primary Neuronal Cultures	OGD/R	0.1, 1, 10 µM	Cell Death	Reduced cell death in a concentration-dependent manner[2]	
SH-SY5Y	Dopamine-induced toxicity	50 µM	Cell Death	Inhibited cell death[2]	
HT22	Glutamate-induced cytotoxicity	5, 10, 20 µM	Cell Viability	Increased cell viability and HO-1 expression[2]	

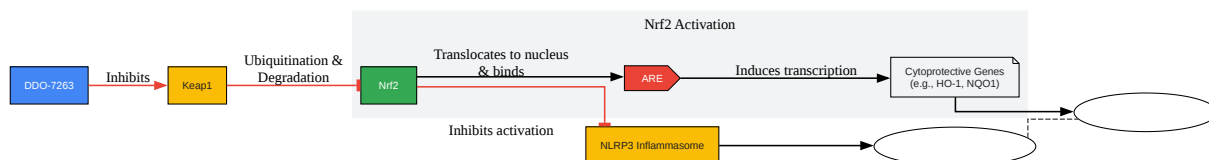
In Vivo Studies

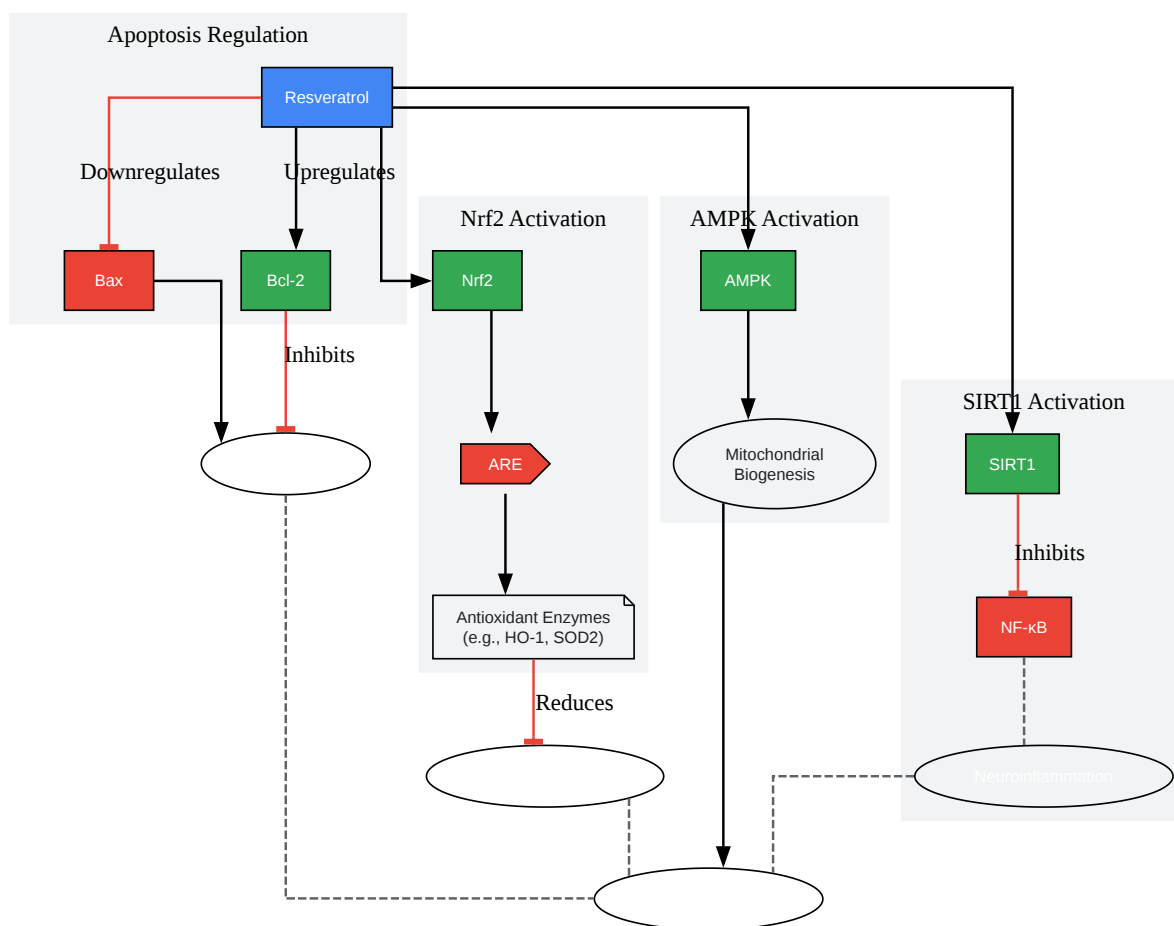
Compound	Animal Model	Disease Model	Dosage	Outcome Measure	Result
DDO-7263	Mice	MPTP-induced Parkinson's Disease	Not Specified	Dopaminergic Neuron Loss, Inflammatory Factors	Attenuated neuron loss and inhibited inflammatory factors[1]
Resveratrol	Rat	Ischemia/Reperfusion	30 mg/kg	Apoptosis Markers	Upregulated Bcl-2, Downregulated Bax[2]
Rat	Middle Cerebral Artery Occlusion (MCAO)	10 - 40 mg/kg	Pro-inflammatory Cytokines	Reduced IL-1 β and TNF α expression[3]	

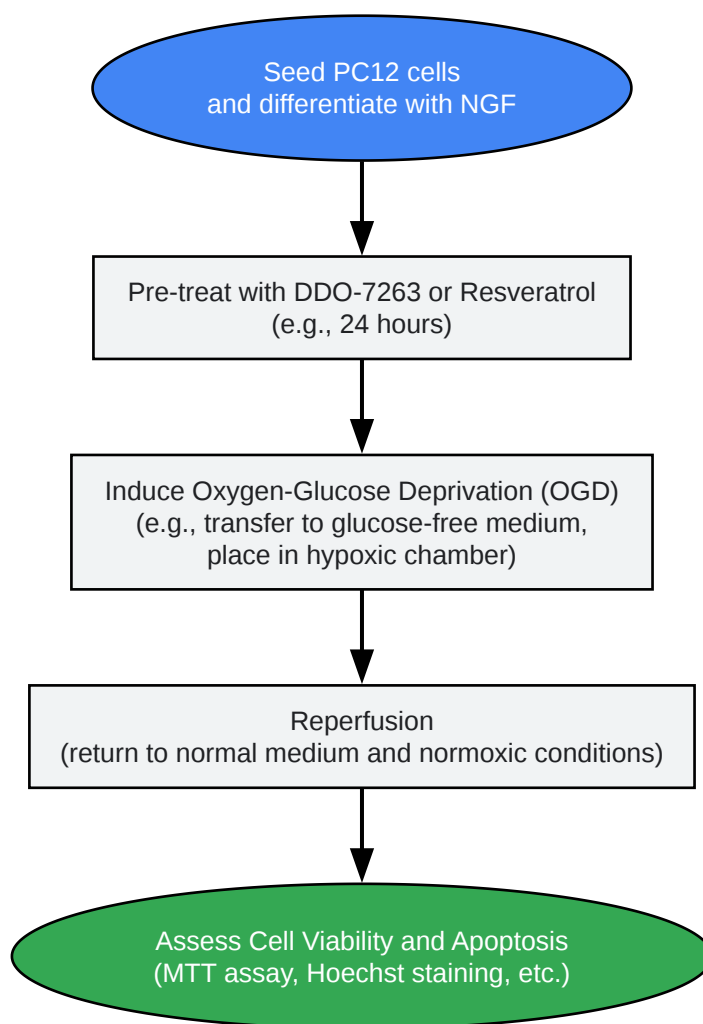
Mechanistic Deep Dive: Signaling Pathways

DDO-7263: A Focused Approach through Nrf2 Activation

DDO-7263's neuroprotective effects are primarily attributed to its potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway. This activation leads to the transcription of a suite of cytoprotective genes. A key downstream effect of Nrf2 activation by **DDO-7263** is the inhibition of the NLRP3 inflammasome, a critical mediator of neuroinflammation.







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- 3. Resveratrol protects PC12 cells against OGD/R-induced apoptosis via the mitochondrial-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
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